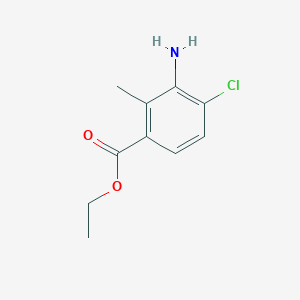

Ethyl 3-amino-4-chloro-2-methylbenzoate

Description

Ethyl 3-amino-4-chloro-2-methylbenzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) group at the 3-position, a chlorine atom at the 4-position, and a methyl (-CH₃) group at the 2-position of the benzene ring, with an ethyl ester (-COOEt) at the 1-position. This structural arrangement imparts distinct physicochemical properties, including polarity, solubility, and reactivity, making it a valuable intermediate in organic synthesis. While direct references to this compound are absent in the provided evidence, analogous benzoate esters (e.g., sulfonylurea herbicides in and benzothiazole derivatives in ) highlight the importance of substituent positioning in modulating functionality .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl 3-amino-4-chloro-2-methylbenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3,12H2,1-2H3 |

InChI Key |

PIWWNKRTDAMKEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 3-amino-4-chloro-2-methylbenzoate with Related Derivatives

Key Observations:

- Electronic Effects: The 4-chloro substituent in this compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions. This contrasts with triflusulfuron methyl ester (), where the triazine-sulfonylurea moiety directs herbicidal activity via acetolactate synthase inhibition .

- Synthetic Utility: this compound may serve as a precursor for heterocyclic systems, akin to the imidazole carboxylates synthesized via PPA-mediated cyclization in .

Reactivity and Stability

- Amino Group Reactivity: The 3-amino group can undergo diazotization or acylation, offering pathways to diverse derivatives. This contrasts with benzothiazole derivatives (), where the heterocyclic core dominates reactivity .

- Chlorine Substituent : The 4-chloro group may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to chloroarenes in multicomponent syntheses () .

- Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under basic conditions, a trait shared with ethyl levulinate (), though steric hindrance from the 2-methyl group may slow kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.